1-Ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine is a piperidine derivative primarily investigated for its potential as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 inhibitors are of interest for their anti-inflammatory properties, potentially beneficial in treating conditions like asthma and chronic obstructive pulmonary disease.
1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine acts as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound prevents cAMP degradation, leading to increased intracellular cAMP levels. This increase in cAMP can have various downstream effects, including the modulation of inflammatory responses.
1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine (referred to as EPPA-1 in the source abstract) demonstrated potent in vitro and in vivo anti-inflammatory activity as a PDE4 inhibitor. It effectively inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production by human peripheral blood mononuclear cells and reduced LPS-induced pulmonary neutrophilia in rats. Importantly, compared to other PDE4 inhibitors like rolipram, roflumilast, and cilomilast, EPPA-1 exhibited a significantly improved therapeutic index, suggesting a potentially reduced risk of emetic side effects, a common limitation of PDE4 inhibitors.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1